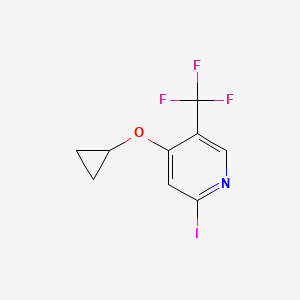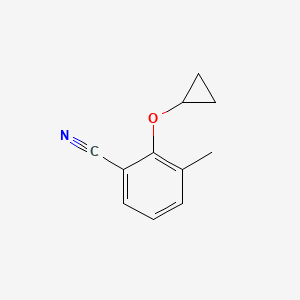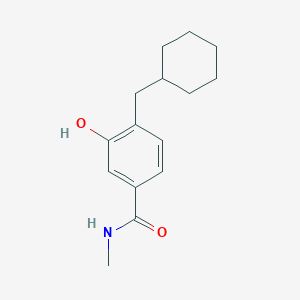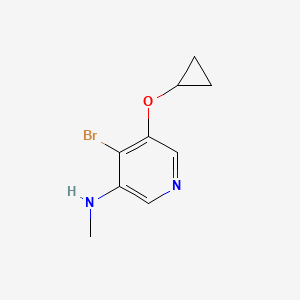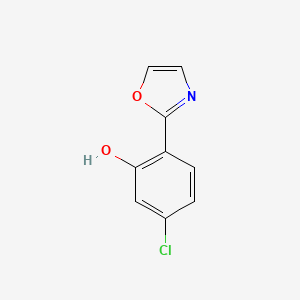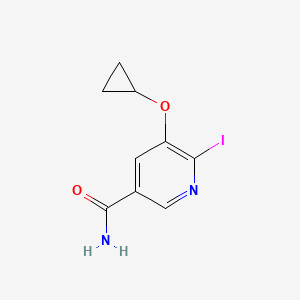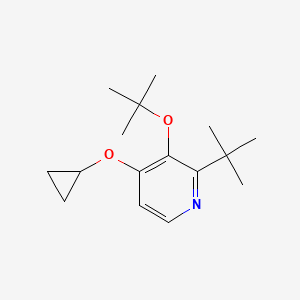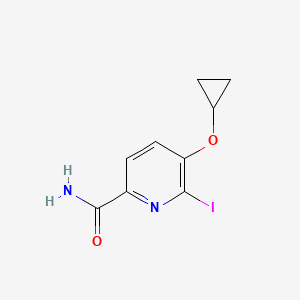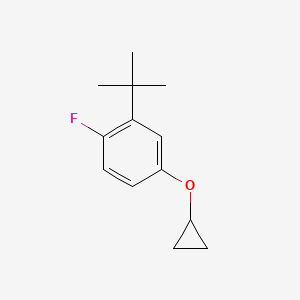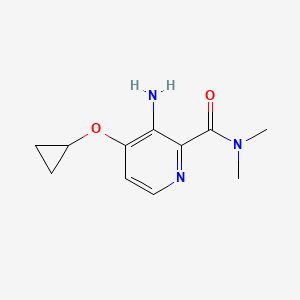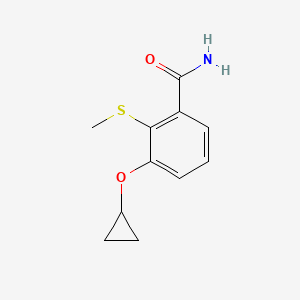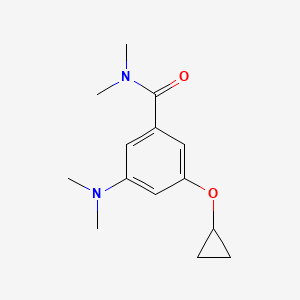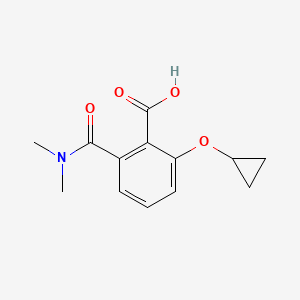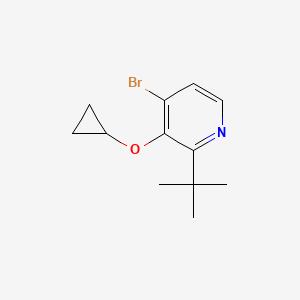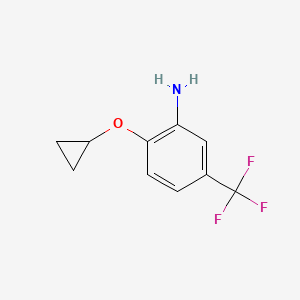
2-Cyclopropoxy-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclopropoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-(trifluoromethyl)aniline typically involves the introduction of the cyclopropoxy and trifluoromethyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-nitro-5-(trifluoromethyl)aniline is reacted with cyclopropanol under basic conditions to form the desired product. The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide and an aprotic solvent such as dimethyl sulfoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the nitro precursor followed by cyclopropylation. The use of palladium or platinum catalysts can facilitate the hydrogenation process, while the cyclopropylation can be achieved using cyclopropyl halides in the presence of a base .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the nitro precursor to the amine can be achieved using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted anilines with various electrophiles.
Scientific Research Applications
2-Cyclopropoxy-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Methoxy-5-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
Uniqueness
2-Cyclopropoxy-5-(trifluoromethyl)aniline is unique due to the presence of both cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-4-9(8(14)5-6)15-7-2-3-7/h1,4-5,7H,2-3,14H2 |
InChI Key |
YYRWJOJJXPFOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


